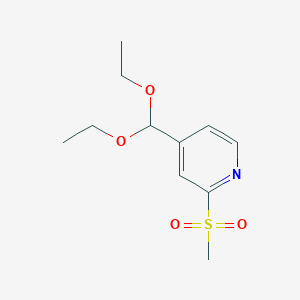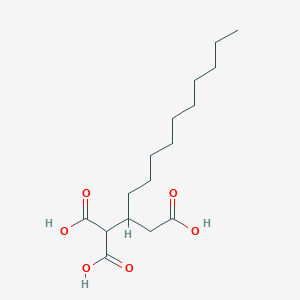
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing one nitrogen atom. This particular compound features a diethoxymethyl group at the 4-position and a methanesulfonyl group at the 2-position of the pyridine ring. These functional groups impart unique chemical properties and reactivity to the molecule, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of a pyridine derivative through electrophilic substitution reactions. The diethoxymethyl group can be introduced via a reaction with diethoxymethane in the presence of an acid catalyst, while the methanesulfonyl group can be added using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups to the pyridine ring.
Applications De Recherche Scientifique
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxymethyl and methanesulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, modulating their activity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxymethyl)-2-(methanesulfonyl)pyridine
- 4-(Ethoxymethyl)-2-(methanesulfonyl)pyridine
- 4-(Diethoxymethyl)-2-(sulfonyl)pyridine
Uniqueness
4-(Diethoxymethyl)-2-(methanesulfonyl)pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
650628-70-9 |
|---|---|
Formule moléculaire |
C11H17NO4S |
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
4-(diethoxymethyl)-2-methylsulfonylpyridine |
InChI |
InChI=1S/C11H17NO4S/c1-4-15-11(16-5-2)9-6-7-12-10(8-9)17(3,13)14/h6-8,11H,4-5H2,1-3H3 |
Clé InChI |
VYPCCSJVEYZLGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC(=NC=C1)S(=O)(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)

![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)

![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)


![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)
![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)
![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)

